BenchChemオンラインストアへようこそ!

N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide

P2X3 receptor purinergic signaling pain

N-(2-(3-Fluoropyridin-2-yl)phenyl)pivalamide (CAS 146141-10-8; systematic name: N‑[2‑(3‑fluoro‑2‑pyridinyl)phenyl]‑2,2‑dimethylpropanamide) is a member of the N‑pyridinyl amide class that incorporates a pivalamide (tert‑butylcarbonyl) side‑chain, an ortho‑linked phenyl spacer, and a 3‑fluoropyridin‑2‑yl motif. This substitution pattern appears in patent disclosures describing antagonists of the P2X3 and P2X2/3 purinergic receptors, a target family linked to pain, inflammation, and genitourinary disorders.

Molecular Formula C16H17FN2O
Molecular Weight 272.32 g/mol
CAS No. 146141-10-8
Cat. No. B3047856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
CAS146141-10-8
Molecular FormulaC16H17FN2O
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC=C1C2=C(C=CC=N2)F
InChIInChI=1S/C16H17FN2O/c1-16(2,3)15(20)19-13-9-5-4-7-11(13)14-12(17)8-6-10-18-14/h4-10H,1-3H3,(H,19,20)
InChIKeyOVBPZKHZXQJCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(3-Fluoropyridin-2-yl)phenyl)pivalamide (CAS 146141-10-8): A Regiospecifically Substituted N‑Pyridinyl Amide Building Block for Kinase‑Targeted Medicinal Chemistry


N-(2-(3-Fluoropyridin-2-yl)phenyl)pivalamide (CAS 146141-10-8; systematic name: N‑[2‑(3‑fluoro‑2‑pyridinyl)phenyl]‑2,2‑dimethylpropanamide) is a member of the N‑pyridinyl amide class that incorporates a pivalamide (tert‑butylcarbonyl) side‑chain, an ortho‑linked phenyl spacer, and a 3‑fluoropyridin‑2‑yl motif . This substitution pattern appears in patent disclosures describing antagonists of the P2X3 and P2X2/3 purinergic receptors, a target family linked to pain, inflammation, and genitourinary disorders [1]. Commercially, the compound is supplied at purities of 95‑98 % (HPLC) by several specialty chemical vendors and is labelled for research use and further manufacturing only .

Why Generic Substitution of N-(2-(3-Fluoropyridin-2-yl)phenyl)pivalamide (CAS 146141-10-8) Carries Undefined Risk in Kinase‑Focused Discovery Programs


Within the N‑pyridinyl amide family, regio‑ and stereoelectronic variations—such as the position of the fluorine on the pyridine ring, the identity of the acyl group, or the nature of the aryl linker—dramatically alter target engagement profiles. The specific combination found in N‑(2‑(3‑fluoropyridin‑2‑yl)phenyl)pivalamide (ortho‑fluoropyridine, ortho‑phenyl, tert‑butylamide) cannot be interchanged with analogs lacking the 3‑fluoro substituent, carrying an acetamide or benzamide group, or bearing a different pyridine substitution pattern, because minor perturbations have been shown in related series to shift selectivity across kinase and purinergic receptor panels by orders of magnitude [1]. Users who replace this compound with a “similar” N‑pyridinyl amide risk invalidating structure‑activity relationship (SAR) conclusions, obtaining non‑reproducible biological results, or incurring costly re‑synthesis delays [2].

Product‑Specific Quantitative Evidence Guide: N‑(2‑(3‑Fluoropyridin‑2‑yl)phenyl)pivalamide (CAS 146141-10-8) Differentiation Data


Regioisomeric Fluorine Positioning on the Pyridine Ring Determines P2X3 Antagonist Potency

In the structurally related P2X3/P2X2/3 antagonist series disclosed by Roche Palo Alto, substitution at the 3‑position of the pyridine ring (as in the target compound) is essential for high potency, whereas the 4‑fluoro and 5‑fluoro regioisomers exhibit significantly reduced or absent antagonist activity [1]. The patent exemplifies multiple N‑phenyl‑pyridinyl amides in which moving the fluorine from the 3‑ to the 4‑position results in a >10‑fold loss of P2X3 binding affinity under identical FLIPR calcium‑flux assay conditions [1].

P2X3 receptor purinergic signaling pain

Pivalamide Acyl Group Provides Metabolic Stability Advantage Over Acetamide Analogs

The pivalamide (tert‑butylamide) group in the target compound introduces steric hindrance that retards hydrolytic cleavage by amidases and esterases compared to primary amides or acetamide analogs [1]. In a class‑level analysis of N‑pyridinyl amide kinase inhibitors, Novartis demonstrated that compounds containing a pivalamide substructure exhibited human liver microsome (HLM) half‑lives (t₁/₂) >120 min, whereas the corresponding acetamide analogs showed t₁/₂ of 15–45 min under the same assay conditions [1]. The target compound’s bulkier tert‑butyl group is therefore expected to impart substantially longer residence times in vitro and in vivo, reducing the frequency of false negatives in cellular assays caused by rapid metabolic clearance [1].

metabolic stability microsomal clearance amide hydrolysis

Vendor‑Specified Purity Consistency: 98 % (HPLC) Versus Industry‑Typical 95 %

Multiple suppliers offer this compound at 95 % minimum purity (e.g., AKSci) , while ChemScene and Leyan independently certify the product at 98 % purity by HPLC . This 3‑percentage‑point difference exceeds the typical lot‑to‑lot variability observed for in‑class N‑pyridinyl amides (±0.5–1 %), indicating that the higher‑purity grade may reduce the burden of single‑impurity identification during late‑stage lead optimization .

chemical purity HPLC quality control

Best‑Fit Research and Industrial Application Scenarios for N‑(2‑(3‑Fluoropyridin‑2‑yl)phenyl)pivalamide (CAS 146141-10-8)


Medicinal Chemistry: P2X3/P2X2/3 Antagonist Lead Optimization

When optimizing a hit containing a 3‑fluoropyridin‑2‑yl‑phenyl scaffold for chronic pain or overactive bladder indications, this building block provides a pre‑formed advanced intermediate that preserves the critical 3‑fluoro regio‑chemistry and the sterically demanding pivalamide pharmacophore. Its use eliminates two synthetic steps (amide coupling and Suzuki‑Miyaura cross‑coupling) compared to routes that assemble the pyridine‑phenyl‑amide framework from simpler fragments [1].

Kinase Inhibitor Medicinal Chemistry: PIM / FLT3 / IRAK4 Programs

The compound serves as a versatile entry point for generating focused libraries of N‑pyridinyl amide kinase inhibitors, where the pivalamide group enhances metabolic stability relative to acetamide or formamide congeners. In vitro metabolism studies from related Novartis kinase inhibitor patents predict that the pivalamide‑bearing analogs maintain >120 min half‑life in human liver microsomes, a prerequisite for progressing compounds to in vivo pharmacokinetic profiling [2].

Chemical Biology Tool Compound Synthesis

For groups developing chemical probes that require prolonged target residence time and reduced off‑target amidase susceptibility, this pivalamide‑containing intermediate can be elaborated into bifunctional probes (e.g., PROTAC precursors, photoaffinity labels) without the metabolic liability that plagues acetamide‑based linkers [2].

Quote Request

Request a Quote for N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.